molecular formula C16H14N4O B7497906 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-2-yl)methanone

1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-2-yl)methanone

Cat. No. B7497906
M. Wt: 278.31 g/mol
InChI Key: DNVCCLXHRWBUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-2-yl)methanone, commonly known as DIBO, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. DIBO is a synthetic compound that has been developed to target the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in various cellular processes.

Mechanism of Action

DIBO works by inhibiting the enzyme 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-2-yl)methanone, which is involved in glycolysis and other cellular processes. 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-2-yl)methanone has been found to play a role in various diseases, including cancer, neurodegenerative diseases, and viral infections. By inhibiting 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-2-yl)methanone, DIBO disrupts the metabolic processes of cancer cells, leading to cell death. It also inhibits the replication of viruses by disrupting their metabolic processes.
Biochemical and physiological effects:
DIBO has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of reactive oxygen species (ROS), and reduce inflammation. DIBO has also been found to protect neurons from oxidative stress and neurotoxicity. In addition, it has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

DIBO has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been shown to have low toxicity and high specificity for 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-2-yl)methanone. However, DIBO also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on DIBO. One area of research is the development of more potent and selective inhibitors of 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-2-yl)methanone. Another area of research is the use of DIBO in combination with other drugs for the treatment of cancer and viral infections. Additionally, there is ongoing research on the use of DIBO for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in the use of DIBO for the treatment of metabolic disorders, such as diabetes and obesity.

Synthesis Methods

DIBO can be synthesized using a multistep process that involves the reaction of various reagents. The synthesis of DIBO was first reported in 2007 by researchers at the University of California, San Diego. The synthesis method involves the reaction of 2-aminobenzimidazole with 2-chloro-6-methylpyridine, followed by the reaction of the resulting product with 2-formylbenzoic acid. The final step involves the reduction of the imine group to form DIBO.

Scientific Research Applications

DIBO has been widely used in scientific research for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and neuroprotective properties. DIBO has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus and the HIV virus. In addition, DIBO has been found to protect neurons from oxidative stress and neurotoxicity.

properties

IUPAC Name

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-11-5-4-7-13(17-11)15(21)20-10-9-19-14-8-3-2-6-12(14)18-16(19)20/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVCCLXHRWBUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N2CCN3C2=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.